Tyr-pro-phe-pro-gly

説明

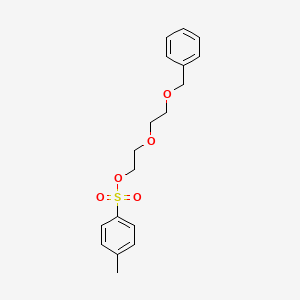

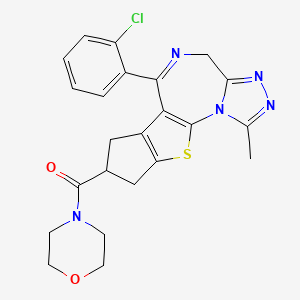

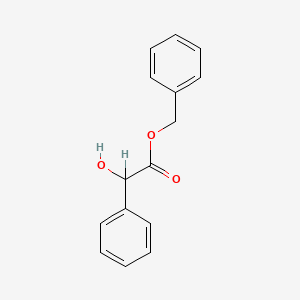

Tyr-Pro-Phe-Pro-Gly, also known as beta-casomorphin 5, is a peptide with the molecular formula C30H37N5O7 . It has a molecular weight of 579.6 g/mol . The IUPAC name for this compound is 2-[[ (2S)-1-[(2S)-2-[[ (2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid .

Synthesis Analysis

The synthesis of Tyr-Pro-Phe-Pro-Gly and its analogs has been reported in several studies . For instance, one study reported the synthesis and biological evaluation of a series of novel morphiceptin analogs modified in positions 2 or/and 4 by the introduction of 4,4-difluoroproline (F2Pro) in L or D configuration .

Molecular Structure Analysis

The molecular structure of Tyr-Pro-Phe-Pro-Gly can be represented by various descriptors. The InChI representation is InChI=1S/C30H37N5O7/c31-22(16-20-10-12-21(36)13-11-20)29(41)34-14-5-9-25(34)28(40)33-23(17-19-6-2-1-3-7-19)30(42)35-15-4-8-24(35)27(39)32-18-26(37)38/h1-3,6-7,10-13,22-25,36H,4-5,8-9,14-18,31H2,(H,32,39)(H,33,40)(H,37,38)/t22-,23-,24-,25-/m0/s1 . The canonical SMILES representation is C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)NCC(=O)O .

Physical And Chemical Properties Analysis

Tyr-Pro-Phe-Pro-Gly has a molecular weight of 579.6 g/mol . It has a hydrogen bond donor count of 6 and a hydrogen bond acceptor count of 8 . The compound has a rotatable bond count of 14 . The exact mass and monoisotopic mass of the compound are 629.28494860 g/mol .

科学的研究の応用

- Concerns about their impact on human health have led to research on their quantification and detection methods .

Opioid Activity and Health Implications

Inflammatory Response Modulation

将来の方向性

Future research could focus on further elucidating the biological activities of Tyr-Pro-Phe-Pro-Gly and its potential applications. For instance, one study suggested that peptides like this one could be used to create novel robust collagen-targeting peptide probes, which have promising diagnostic applications in collagen-involved diseases . Another study suggested that Tyr-Pro, a dipeptide similar to Tyr-Pro-Phe-Pro-Gly, could improve memory and directly enter the blood circulation after oral administration .

特性

IUPAC Name |

2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37N5O7/c31-22(16-20-10-12-21(36)13-11-20)29(41)34-14-5-9-25(34)28(40)33-23(17-19-6-2-1-3-7-19)30(42)35-15-4-8-24(35)27(39)32-18-26(37)38/h1-3,6-7,10-13,22-25,36H,4-5,8-9,14-18,31H2,(H,32,39)(H,33,40)(H,37,38)/t22-,23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKKIDZFGRQACGB-QORCZRPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N4CCC[C@H]4C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

579.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tyr-pro-phe-pro-gly | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What type of opioid receptor does β-CM-5 primarily interact with?

A1: β-CM-5 exhibits affinity for both μ- and δ-opioid receptors, but shows a preference for μ-opioid receptors. [, , , , ]

Q2: What are the downstream effects of β-CM-5 binding to opioid receptors?

A2: Binding of β-CM-5 to μ-opioid receptors, particularly in the central nervous system, has been shown to induce analgesic effects, influence gastrointestinal motility, and impact maternal behavior in animal models. [, , , , ]

Q3: How does the analgesic potency of β-CM-5 compare to morphine?

A3: While β-CM-5 itself has moderate opioid properties, certain D-amino acid substituted analogs, such as Deprolorphin and Deproceptin (D-Pro4 analogs), exhibit significantly higher analgesic potency compared to morphine, particularly after intracerebroventricular and intravenous administrations. []

Q4: Can the effects of β-CM-5 be blocked by opioid antagonists?

A4: Yes, both naloxone and naltrexone, known opioid antagonists, have been shown to effectively block the analgesic and in vitro effects of β-CM-5, indicating its interaction with opioid receptors. [, , , ]

Q5: What is the molecular formula and weight of β-CM-5?

A5: The molecular formula of β-CM-5 is C27H35N5O7, and its molecular weight is 525.6 g/mol.

Q6: What spectroscopic techniques have been employed to study the conformation of β-CM-5 and its analogs?

A6: Nuclear magnetic resonance (NMR) spectroscopy, circular dichroism (CD) spectroscopy, and fluorescence spectroscopy have been widely used to investigate the conformational properties of β-CM-5 and its analogs in various solvents. These techniques provide insights into the three-dimensional structure, hydrogen bonding patterns, and potential for turn structures within the peptide. [, , ]

Q7: How stable is β-CM-5 in biological fluids like plasma?

A7: β-CM-5 is rapidly degraded in bovine and rat plasma, primarily by enzymes like dipeptidyl peptidase IV (DP IV), which cleaves dipeptide fragments from the N-terminus after proline residues. []

Q8: What strategies have been explored to enhance the stability of β-CM-5 against enzymatic degradation?

A8: Substitution of D-amino acids, particularly at positions susceptible to enzymatic cleavage, has been shown to enhance the stability of β-CM-5 analogs. For example, D-Ala substitutions, particularly at the Pro-2 position, increase resistance to proteolytic attack and result in longer half-lives in biological systems. [, , ] Cyclization of the peptide backbone is another strategy employed to increase stability and modify activity. [, , ]

Q9: How do structural modifications of β-CM-5 affect its opioid receptor affinity and activity?

A9: Numerous studies have investigated the SAR of β-CM-5, revealing that even minor modifications can significantly impact its opioid receptor interactions and biological activity. [, , ]

Q10: How do these structural modifications influence the selectivity of β-CM-5 for μ- versus δ-opioid receptors?

A10: Specific modifications can shift the balance of μ- vs. δ-opioid receptor preference. For example, D-Phe substitution at position 3 enhances antinociceptive action, suggesting increased μ-opioid receptor activation. [] Conversely, cyclization with specific linkers can lead to analogs with balanced μ/δ activity or even δ-antagonist properties. [, , ]

Q11: How is β-CM-5 metabolized in vivo?

A11: Studies using rat models show that β-CM-5 is rapidly degraded in the brain, primarily through the action of peptidases. The primary metabolites identified include phenylalanine, tyrosine, and smaller peptide fragments like Phe-Pro-Gly. []

Q12: Does the route of administration affect the efficacy of β-CM-5 and its analogs?

A12: Yes, the route of administration significantly impacts the efficacy of β-CM-5 and its analogs. For instance, D-Pro4 analogs, Deprolorphin and Deproceptin, exhibit high analgesic potency following intracerebroventricular and intravenous administration, while other routes may yield different results due to variations in absorption, distribution, and metabolism. []

Q13: What in vitro models have been used to assess the activity of β-CM-5?

A13: The guinea pig ileum (GPI) and mouse vas deferens (MVD) assays are widely used in vitro models for assessing the activity of β-CM-5 and its analogs. These assays allow researchers to determine the potency and selectivity of compounds for μ- and δ-opioid receptors, respectively. []

Q14: What in vivo models have been employed to study the effects of β-CM-5?

A14: Various animal models, primarily rodents, have been employed to investigate the effects of β-CM-5 on different physiological processes. These include:

- Pain models: The hot-plate test and tail-flick test are commonly used to evaluate the analgesic effects of β-CM-5 and its analogs. [, ]

- Gastrointestinal motility: Studies using radiolabeled markers, like 141Ce, in rats have demonstrated the ability of β-CM-5 to slow gastric emptying and gastrointestinal transit time. []

- Maternal behavior: Research on lactating rats has revealed that both acute and chronic administration of β-CM-7, a related peptide, can affect maternal motivation and behavior. []

Q15: What analytical techniques are commonly employed for the characterization and quantification of β-CM-5 and its analogs?

A15: High-performance liquid chromatography (HPLC) coupled with various detection methods, including mass spectrometry (MS), is widely used for separating, identifying, and quantifying β-CM-5 and its analogs in complex mixtures. [, ]

Q16: When was β-CM-5 first identified and characterized?

A16: β-CM-5, along with its parent peptide β-casomorphin-7, was first isolated and characterized from enzymatic digests of bovine casein in the late 1970s. These discoveries spurred significant research interest in the field of food-derived opioid peptides and their potential physiological effects. []

Q17: What are the potential applications of β-CM-5 research in various fields?

A17: Research on β-CM-5 and its analogs holds promise for developing:

- Novel analgesics: The discovery of highly potent analogs like Deprolorphin and Deproceptin highlights the potential for developing new pain management strategies. []

- Gastrointestinal therapeutics: Understanding the effects of β-CM-5 on gastrointestinal motility could lead to new treatments for conditions like irritable bowel syndrome or diarrhea. [, ]

- Formulated foods: Controlled release of β-CM-5 and related peptides in dairy products could potentially enhance satiety or modulate gut hormone release. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(Benzyloxy)ethoxy]ethanol](/img/structure/B1666787.png)